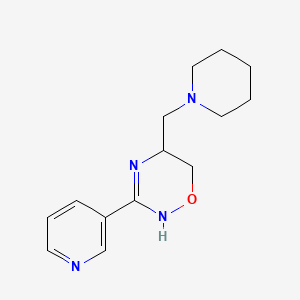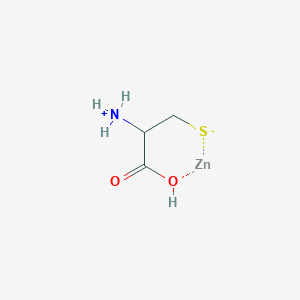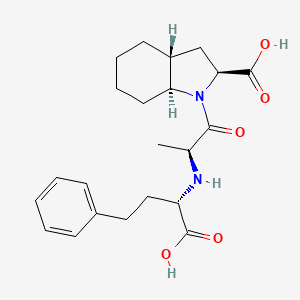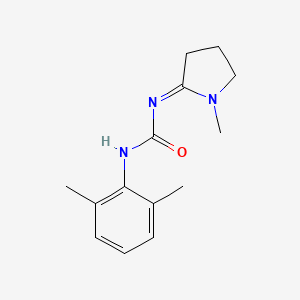
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with a complex structure that includes a urea moiety, a dimethylphenyl group, and a methylpyrrolidinylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 2,6-dimethylaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.
科学的研究の応用
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea: Similar structure but with a thiourea moiety instead of urea.
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)carbamate: Contains a carbamate group instead of urea.
Uniqueness
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12- |
InChIキー |
PAXRPWSXCPTPCA-QINSGFPZSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


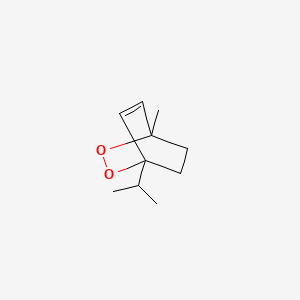
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)
![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)
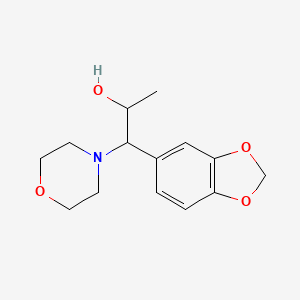
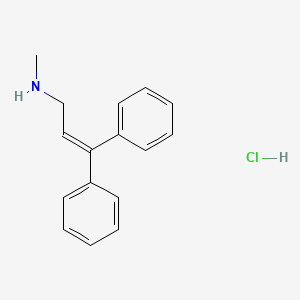
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)

![1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)
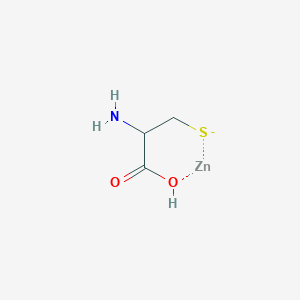
![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)

